molecular formula C22H22O B14717923 2,8-Dibenzylidenecyclooctanone CAS No. 21856-74-6

2,8-Dibenzylidenecyclooctanone

Cat. No.: B14717923
CAS No.: 21856-74-6
M. Wt: 302.4 g/mol
InChI Key: CYSNTYNRDDKJBV-NWILIBCHSA-N
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Description

2,8-Dibenzylidenecyclooctanone is a cyclic ketone derivative featuring two benzylidene (C₆H₅–CH=) substituents at the 2- and 8-positions of an eight-membered cyclooctanone ring. This compound is notable for its synthetic utility in generating stereoisomeric derivatives through hydrogenation and isomerization. For instance, catalytic hydrogenation (10% Pd/C in ethyl acetate) of this compound yields trans-2,8-dibenzylcyclooctanone, a saturated analog with benzyl groups in a trans configuration (melting point: 82–83°C) . Subsequent isomerization using 0.1 M sodium ethoxide in ethanol produces the *cis-2,8-dibenzylcyclooctanone* isomer (melting point: 84–85°C), which is distinct in physical and spectral properties . These transformations highlight the compound’s role in exploring stereochemical outcomes in organic synthesis.

Properties

CAS No.

21856-74-6

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

(2E,8E)-2,8-dibenzylidenecyclooctan-1-one

InChI

InChI=1S/C22H22O/c23-22-20(16-18-10-4-1-5-11-18)14-8-3-9-15-21(22)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,16-17H,3,8-9,14-15H2/b20-16+,21-17+

InChI Key

CYSNTYNRDDKJBV-NWILIBCHSA-N

Isomeric SMILES

C1CC/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/CC1

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,8-Dibenzylidenecyclooctanone can be synthesized through the alkaline condensation of cyclooctanone with benzaldehyde. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the condensation process. The initial product is a yellow oil, which upon separation and recrystallization from hot methanol, yields white crystals of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale base-catalyzed condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibenzylidenecyclooctanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,8-Dibenzylidenecyclooctanone has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the properties and reactivity of diarylidene derivatives.

    Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures have been investigated for their potential biological activities.

    Industry: The compound’s structural properties make it useful in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2,8-Dibenzylidenecyclooctanone primarily involves its interaction with various chemical reagents. The compound’s reactivity is influenced by the presence of the benzylidene groups, which can participate in various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Benzyl-Containing Compounds

While 2,8-dibenzylidenecyclooctanone is primarily a tool for studying stereoselectivity, other benzyl-containing compounds exhibit divergent applications. For example, Benzathine benzylpenicillin (CAS 1538-09-6) incorporates a dibenzylethylenediamine moiety but functions as a long-acting antibiotic salt . Key contrasts include:

  • Core Structure: Benzathine benzylpenicillin features a bicyclic β-lactam antibiotic core, whereas this compound is a monocyclic ketone.
  • Function : The former is pharmacologically active, whereas the latter is a synthetic intermediate.
  • Benzyl Group Role: In this compound, benzylidene groups dictate stereochemistry; in Benzathine benzylpenicillin, dibenzylethylenediamine enhances solubility and prolongs drug release .

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